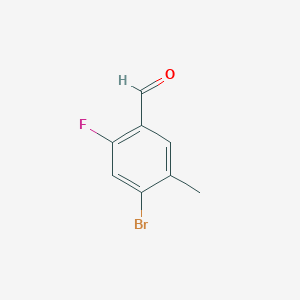

4-Brom-2-fluor-5-methylbenzaldehyd

Übersicht

Beschreibung

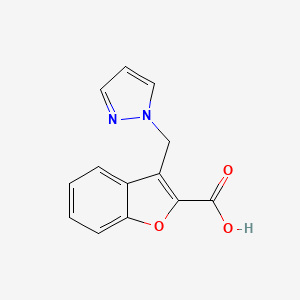

4-Bromo-2-fluoro-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.04 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to yellow to brown solid .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-5-methylbenzaldehyde involves several stages. The process starts with 1,4-dibromo-2-fluoro-5-methylbenzene, which is treated with n-butyllithium in tetrahydrofuran and hexane at -78°C . This is followed by the addition of N,N-dimethyl-formamide, and the reaction mixture is brought to room temperature . After 2 hours, the reaction is quenched with brine and diluted with ethyl acetate . The resulting product is purified via flash chromatography and yields 4-Bromo-2-fluoro-5-methylbenzaldehyde .Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-5-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 . The InChI key is RKISJSZBSQUZSJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-methylbenzaldehyde is a white to yellow to brown solid . The compound is stored in a refrigerator and is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Synthese von Biaryl-Zwischenprodukten

4-Brom-2-fluor-5-methylbenzaldehyd kann bei der Synthese von Biaryl-Zwischenprodukten durch palladiumvermittelte Kupplung mit verschiedenen Arylborsäuren verwendet werden . Biarylverbindungen sind in der pharmazeutischen Industrie von Bedeutung und werden häufig als Bausteine in der organischen Synthese verwendet.

Materialwissenschaftliche Forschung

Diese Verbindung kann in der materialwissenschaftlichen Forschung eingesetzt werden . Die spezifischen Anwendungen in diesem Bereich können sehr unterschiedlich sein, aber sie könnte zur Synthese neuer Materialien oder zur Untersuchung der Eigenschaften bestehender Materialien verwendet werden.

Chemische Synthese

This compound kann in verschiedenen chemischen Syntheseschritten verwendet werden . Seine einzigartige Struktur macht es zur Herstellung einer breiten Palette von chemischen Verbindungen nützlich.

Chromatographie

Diese Verbindung kann in der Chromatographie verwendet werden, einer Labortechnik zur Trennung von Gemischen . Es könnte potenziell als stationäre Phase oder als Bestandteil der mobilen Phase verwendet werden.

Life Science Research

In der Life-Science-Forschung kann this compound zur Untersuchung biologischer Systeme verwendet werden . Dazu könnten Forschungsarbeiten in Bereichen wie Biochemie, Molekularbiologie und Pharmakologie gehören.

Analytische Forschung

Diese Verbindung kann in der analytischen Forschung verwendet werden . Dies könnte die Verwendung bei der Entwicklung neuer analytischer Techniken oder bei der Untersuchung der Eigenschaften anderer Verbindungen umfassen.

Safety and Hazards

Wirkmechanismus

Mode of Action

Without specific information on 4-Bromo-2-fluoro-5-methylbenzaldehyde, it’s difficult to describe its exact mode of action. Benzaldehyde derivatives can undergo various reactions such as nucleophilic substitution and oxidation .

Biochemical Pathways

Benzaldehyde derivatives can participate in reactions such as carbonylative stille couplings, isomerization, and intramolecular heck reactions .

Pharmacokinetics

Its lipophilicity and water solubility can influence its absorption and distribution in the body .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-fluoro-5-methylbenzaldehyde can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. It is stored in an inert atmosphere at 2-8°C .

Biochemische Analyse

Biochemical Properties

4-Bromo-2-fluoro-5-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s bromine and fluorine atoms make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The interactions between 4-Bromo-2-fluoro-5-methylbenzaldehyde and biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins .

Cellular Effects

The effects of 4-Bromo-2-fluoro-5-methylbenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling proteins, leading to alterations in cellular responses. For example, 4-Bromo-2-fluoro-5-methylbenzaldehyde may inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of target genes .

Molecular Mechanism

At the molecular level, 4-Bromo-2-fluoro-5-methylbenzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic residues on enzymes, leading to enzyme inhibition or activation. This compound can also participate in redox reactions, altering the redox state of cells and influencing cellular metabolism. Furthermore, 4-Bromo-2-fluoro-5-methylbenzaldehyde can modulate gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-fluoro-5-methylbenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-fluoro-5-methylbenzaldehyde is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 4-Bromo-2-fluoro-5-methylbenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, 4-Bromo-2-fluoro-5-methylbenzaldehyde may induce toxic or adverse effects, including organ damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .

Metabolic Pathways

4-Bromo-2-fluoro-5-methylbenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have distinct biological activities. The interactions between 4-Bromo-2-fluoro-5-methylbenzaldehyde and metabolic enzymes can also influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, 4-Bromo-2-fluoro-5-methylbenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilic nature allows it to accumulate in specific cellular compartments, influencing its biological activity. Additionally, 4-Bromo-2-fluoro-5-methylbenzaldehyde can be transported across cell membranes through passive diffusion or active transport mechanisms .

Subcellular Localization

The subcellular localization of 4-Bromo-2-fluoro-5-methylbenzaldehyde is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence cellular metabolism. The subcellular distribution of 4-Bromo-2-fluoro-5-methylbenzaldehyde can also affect its interactions with other biomolecules and its overall biological effects .

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKISJSZBSQUZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652926 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-23-9 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)

![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)

![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)